molecular formula C39H58ClNO3PPd- B13855287 Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;2-methoxy-2-methylpropane;palladium;2-phenylethanamine;chloride

Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;2-methoxy-2-methylpropane;palladium;2-phenylethanamine;chloride

Cat. No.: B13855287
M. Wt: 761.7 g/mol
InChI Key: FAPYCEAZDJFBCB-UHFFFAOYSA-M
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Description

Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;2-methoxy-2-methylpropane;palladium;2-phenylethanamine;chloride is a complex compound that combines several functional groups and elements. This compound is often used in various chemical reactions, particularly in catalysis and organic synthesis. It is known for its stability and effectiveness in facilitating reactions that involve the formation of carbon-carbon and carbon-nitrogen bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane typically involves the reaction of dicyclohexylphosphine with 2,6-dimethoxybiphenyl under inert atmosphere conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. The compound is often produced in bulk quantities for use in various applications, including pharmaceuticals and fine chemicals .

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphane derivatives. These products are often used as intermediates in further chemical synthesis and industrial applications .

Scientific Research Applications

Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane is widely used in scientific research due to its versatility and effectiveness. Some of its applications include:

Mechanism of Action

The mechanism of action of Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane involves its role as a ligand in catalytic reactions. The compound coordinates with palladium or other metal centers to form active catalytic species. These species facilitate the formation of carbon-carbon and carbon-nitrogen bonds by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved include the activation of aryl halides and amines, leading to the formation of complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

    Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl: Similar structure but different functional groups.

    Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl: Similar ligand used in different catalytic reactions.

    Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl: Another variant with additional methoxy groups.

Uniqueness

Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane is unique due to its specific combination of functional groups and its effectiveness in catalysis. Its ability to stabilize transition states and facilitate various types of chemical reactions makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C39H58ClNO3PPd-

Molecular Weight

761.7 g/mol

IUPAC Name

dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;2-methoxy-2-methylpropane;palladium;2-phenylethanamine;chloride

InChI

InChI=1S/C26H35O2P.C8H11N.C5H12O.ClH.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;9-7-6-8-4-2-1-3-5-8;1-5(2,3)6-4;;/h9-11,16-21H,3-8,12-15H2,1-2H3;1-5H,6-7,9H2;1-4H3;1H;/p-1

InChI Key

FAPYCEAZDJFBCB-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC.COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C1=CC=C(C=C1)CCN.[Cl-].[Pd]

Origin of Product

United States

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